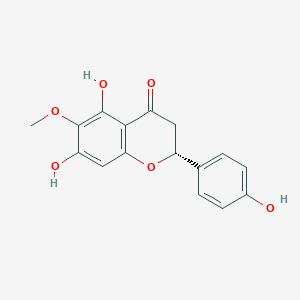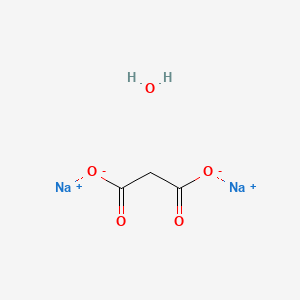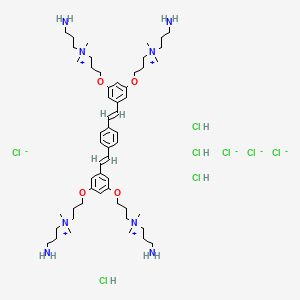
Deoxycytidine triphosphate-15N3,d14 (dilithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxycytidine triphosphate-15N3,d14 (dilithium) is a nucleoside triphosphate that is labeled with deuterium and nitrogen-15. This compound is used primarily in DNA synthesis and has applications in various fields such as real-time PCR, cDNA synthesis, and DNA sequencing .
Métodos De Preparación
The preparation of Deoxycytidine triphosphate-15N3,d14 (dilithium) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (15N) into the deoxycytidine triphosphate molecule. The synthetic routes and reaction conditions for this compound are not explicitly detailed in the available literature, but it generally involves the use of isotope-labeled precursors and specific reaction conditions to achieve the desired labeling .
Análisis De Reacciones Químicas
Deoxycytidine triphosphate-15N3,d14 (dilithium) undergoes various chemical reactions typical of nucleoside triphosphates. These reactions include:
Phosphorylation: The addition of phosphate groups to the molecule.
Hydrolysis: The breakdown of the triphosphate group into monophosphate and diphosphate forms.
Substitution: Reactions where one functional group is replaced by another.
Common reagents used in these reactions include enzymes such as DNA polymerases and nucleases, which facilitate the incorporation and breakdown of the triphosphate group. The major products formed from these reactions are typically the monophosphate and diphosphate derivatives of deoxycytidine .
Aplicaciones Científicas De Investigación
Deoxycytidine triphosphate-15N3,d14 (dilithium) has a wide range of scientific research applications:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Essential for DNA synthesis in various biological assays, including real-time PCR and cDNA synthesis.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the field of genetic research and molecular biology.
Industry: Employed in the production of isotope-labeled compounds for research and development purposes.
Mecanismo De Acción
The mechanism of action of Deoxycytidine triphosphate-15N3,d14 (dilithium) involves its incorporation into DNA strands during DNA synthesis. The labeled isotopes (deuterium and nitrogen-15) allow for the tracking and quantification of the compound in various biological and chemical processes. The molecular targets include DNA polymerases, which incorporate the labeled nucleotides into the growing DNA strand, and nucleases, which can cleave the labeled DNA for further analysis .
Comparación Con Compuestos Similares
Deoxycytidine triphosphate-15N3,d14 (dilithium) is unique due to its specific isotope labeling. Similar compounds include:
Deoxycytidine triphosphate-13C9,15N3 (dilithium): Labeled with carbon-13 and nitrogen-15.
Deoxycytidine triphosphate-d14 (dilithium): Labeled with deuterium only.
Deoxycytidine triphosphate-15N3 (dilithium): Labeled with nitrogen-15 only.
These similar compounds are used in similar applications but differ in their specific isotope labeling, which can affect their use in certain types of research and analysis .
Propiedades
Fórmula molecular |
C9H14Li2N3O13P3 |
|---|---|
Peso molecular |
496.1 g/mol |
Nombre IUPAC |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O13P3.2Li/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5?,6-,8-;;/m1../s1/i1D,2D,3D2,4D2,5D,6D,8D,10+1,11+1,12+1,13D;;/hD4 |
Clave InChI |
JYCAZSFRQWDZGU-JTILZVMQSA-L |
SMILES isomérico |
[2H]C1=C([15N](C(=O)[15N]=C1[15N]([2H])[2H])[C@]2(C(C([C@@](O2)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])[2H])[2H])[2H].[Li+].[Li+] |
SMILES canónico |
[Li+].[Li+].C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium;2-[3-[(2,3-dichlorophenyl)methyl]-6-methoxy-4-oxoquinolin-1-yl]acetate](/img/structure/B12365952.png)

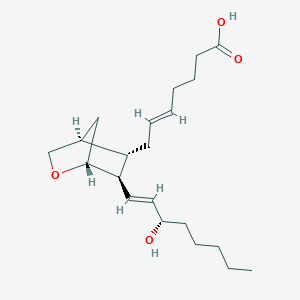
![1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid](/img/structure/B12365959.png)
![3-(4-Bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one](/img/structure/B12365963.png)

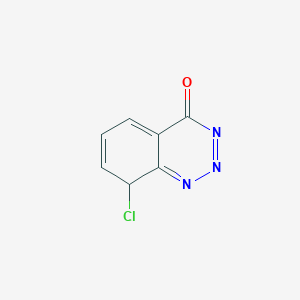
![4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B12365990.png)
![S-[2-[[2-[[2-[[2-[[1-[[1-[[1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl] ethanethioate](/img/structure/B12365998.png)
